Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate
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Overview
Description
Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate is an organic compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol. This compound is a derivative of carbamic acid and is characterized by the presence of a benzyl group attached to a cyclohexyl ring, which is further substituted with a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate typically involves the reaction of benzyl chloroformate with 2-(hydroxymethyl)cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl (2-carboxycyclohexyl)carbamate.
Reduction: Formation of benzyl (2-(aminomethyl)cyclohexyl)carbamate.
Substitution: Formation of various substituted benzyl (2-(hydroxymethyl)cyclohexyl)carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of the target protein. The hydroxymethyl group can form hydrogen bonds with the active site residues, while the benzyl group can engage in hydrophobic interactions, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Lacks the hydroxymethyl group and has different reactivity and applications.
Cyclohexyl carbamate: Lacks the benzyl group and has different physical and chemical properties.
Uniqueness
Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate is unique due to the presence of both the benzyl and hydroxymethyl groups, which confer distinct reactivity and binding properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
benzyl N-[2-(hydroxymethyl)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKOCIWFRPQJLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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